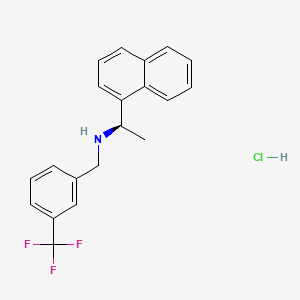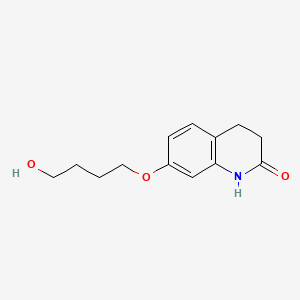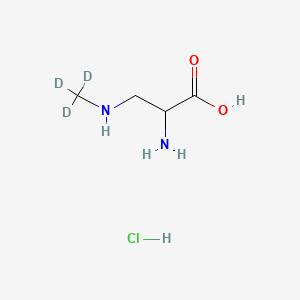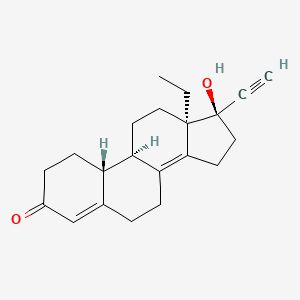
4-Ethyl-5-fluoropyrimidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-fluoropyrimidine Hydrochloride is a pyrimidine derivative . It is also known as Voriconazole Impurity C . It is used in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Molecular Structure Analysis
The molecular formula of this compound is C6H7FN2•HCl . The molecular weight is 162.59 . The non-hydrochloride form of the compound has a molecular weight of 126.13 .
科学的研究の応用
Synthesis of Novel Compounds for Kinase Inhibition
4-Ethyl-5-fluoropyrimidine hydrochloride is involved in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors. These compounds show promise in anticancer therapy as 5-fluorouracil (5-FU) is a core molecule in various anticancer agents. The synthesis involves regioselective substitution and the introduction of amide substituents, indicating the compound's utility in creating kinase inhibitors with potential anticancer applications Wada et al., 2012.
Efficient Synthesis of Fluoropyrimidines
A concise and efficient synthesis method for 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and different amidine hydrochlorides has been reported, showcasing the utility of this compound as a building block in medicinal chemistry. This method offers a practical approach to synthesizing such compounds under mild conditions with good to excellent yields, highlighting its importance in drug discovery and development Liu et al., 2019.
Antitumor Applications
Sulfonamide derivatives containing 5-fluorouracil indicate the relevance of this compound in developing potent antitumor agents with low toxicity. These derivatives have been designed and synthesized, demonstrating high antitumor activity and low toxicity, marking significant progress in the search for more effective cancer treatments Huang et al., 2001.
Oral Fluoropyrimidine Derivatives
Research into oral fluoropyrimidine derivatives, such as S-1, which aim to improve the efficacy of 5-FU while reducing toxicity, further underscores the potential applications of this compound. These studies focus on developing more convenient and effective chemotherapy options, highlighting the compound's role in advancing cancer treatment modalities Saif et al., 2009.
Safety and Hazards
4-Ethyl-5-fluoropyrimidine Hydrochloride should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and breathing dust/fume/gas/mist/vapors/spray . It is recommended to use protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
作用機序
Target of Action
The primary target of 4-Ethyl-5-fluoropyrimidine Hydrochloride is thymidylate synthase (TS) . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
The compound interacts with its target, thymidylate synthase, by mimicking the natural substrate of the enzyme. The active form of the drug, fluorodeoxyuridine monophosphate (FdUMP), binds to thymidylate synthase to form a covalently bound ternary complex . This binding inhibits the enzymatic conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis .
Biochemical Pathways
The compound affects the pyrimidine metabolic pathway. It is converted to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) . This conversion is essential to the antitumor activity of the compound .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits a moderate lipophilicity, which may influence its distribution within the body .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA synthesis, which leads to cell cycle arrest and ultimately cell death . On a cellular level, this results in the reduction of tumor cell proliferation, contributing to its antitumor activity .
Action Environment
Environmental factors such as pH can influence the compound’s action. For instance, the ionization of the hydroxyl group attached to the fourth carbon (pK = 8.0) can markedly depress its transmembrane passage . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances in the environment .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethyl-5-fluoropyrimidine Hydrochloride involves the reaction of ethyl cyanoacetate with fluorine gas, followed by cyclization with ammonia and subsequent hydrochloric acid treatment.", "Starting Materials": [ "Ethyl cyanoacetate", "Fluorine gas", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Ethyl cyanoacetate is reacted with fluorine gas in the presence of a catalyst to yield ethyl 4-fluorobutyrate.", "The resulting product is then cyclized with ammonia in the presence of a base to form 4-ethyl-5-fluoropyrimidine.", "Finally, the pyrimidine compound is treated with hydrochloric acid to yield 4-Ethyl-5-fluoropyrimidine Hydrochloride." ] } | |
CAS番号 |
1391052-89-3 |
分子式 |
C6H8ClFN2 |
分子量 |
162.592 |
IUPAC名 |
4-ethyl-5-fluoropyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |
InChIキー |
IWOPZQIHYWUWSD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)





